2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(pyridin-4-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(pyridin-4-ylmethyl)acetamide is a complex organic compound with a molecular formula of C22H24N4O4S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(pyridin-4-ylmethyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-hydroxy-6,7-dimethoxyquinazoline with a suitable thiol reagent to introduce the sulfanyl group. This intermediate is then reacted with pyridin-4-ylmethylamine under appropriate conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the hydroxyl group can produce various derivatives .
Scientific Research Applications
2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(pyridin-4-ylmethyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The quinazoline ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-6,7-dimethoxyquinazoline: Shares the quinazoline core but lacks the sulfanyl and pyridin-4-ylmethyl groups.
N-(pyridin-4-ylmethyl)acetamide: Contains the pyridine and acetamide groups but lacks the quinazoline and sulfanyl components.
Uniqueness
2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(pyridin-4-ylmethyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C19H20N4O4S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-[(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)methylsulfanyl]-N-(pyridin-4-ylmethyl)acetamide |
InChI |
InChI=1S/C19H20N4O4S/c1-26-15-7-13-14(8-16(15)27-2)22-17(23-19(13)25)10-28-11-18(24)21-9-12-3-5-20-6-4-12/h3-8H,9-11H2,1-2H3,(H,21,24)(H,22,23,25) |
InChI Key |
RAZWEZFDQSLCPP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=N2)CSCC(=O)NCC3=CC=NC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.